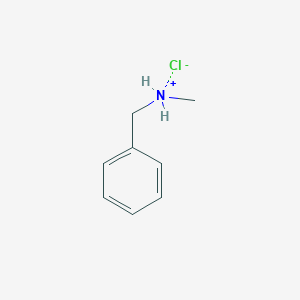

N-Methylbenzylamine hydrochloride

Description

Properties

IUPAC Name |

N-methyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSOFSBFHDQRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046007 | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13426-94-3, 61789-73-9 | |

| Record name | Methylbenzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Methylbenzylamine Hydrochloride: A Technical Overview of its Physical Properties

For distribution among researchers, scientists, and professionals in drug development.

This technical guide provides a detailed examination of the core physical properties of N-Methylbenzylamine hydrochloride (CAS Number: 13426-94-3). The document is structured to offer a comprehensive resource for laboratory and development settings, summarizing key data, outlining experimental protocols for property determination, and illustrating the chemical relationship between the free base and its hydrochloride salt.

Core Physical and Chemical Identifiers

This compound is the salt form of N-Methylbenzylamine, an organic compound classified as a secondary amine. The conversion to a hydrochloride salt significantly alters its physical properties, most notably its solubility, making it more suitable for various applications in research and pharmaceutical development. While extensive experimental data for the hydrochloride salt is not consistently available in public literature, the known properties are summarized below. For comparative context, properties of the parent compound, N-Methylbenzylamine, are also included.

Data Presentation: Physical Properties

| Property | This compound | N-Methylbenzylamine (Free Base) |

| CAS Number | 13426-94-3[1] | 103-67-3[2][3][4][5] |

| Molecular Formula | C₈H₁₂ClN[1][6] | C₈H₁₁N[2][7] |

| Molecular Weight | 157.64 g/mol [1][6] | 121.18 g/mol [2][7] |

| Appearance | Data not available (expected to be a solid) | Clear, colorless to light yellow liquid[5] |

| Melting Point | Data not available | -24 °C[2][3][4] |

| Boiling Point | Not applicable (decomposes) | 184-189 °C[2][3][4] |

| Water Solubility | Expected to be high | 65 g/L (at 20 °C)[2][3][5] |

| IUPAC Name | N-methyl-1-phenylmethanamine;hydrochloride[6] | N-methyl-1-phenylmethanamine |

| SMILES | CNCC1=CC=CC=C1.Cl[6] | CNCC1=CC=CC=C1 |

| InChIKey | CBSOFSBFHDQRLV-UHFFFAOYSA-N[6] | RIWRFSMVIUAEBX-UHFFFAOYSA-N[5] |

Formation of this compound

The hydrochloride salt is synthesized through the reaction of the free base, N-Methylbenzylamine (an organic base), with hydrochloric acid. This acid-base reaction results in the protonation of the amine nitrogen, forming the benzylmethylammonium cation, with the chloride ion as the counterion. This transformation from a relatively nonpolar liquid to an ionic solid is a critical step in its preparation for various applications.

Caption: Formation of N-Methylbenzylamine HCl from its free base.

Experimental Protocols for Physical Property Determination

While specific experimental results for this compound are sparse, the following are detailed, standard methodologies for determining the key physical properties of amine hydrochloride salts.

Melting Point Determination

The melting point of a solid hydrochloride salt is a crucial indicator of its purity. The capillary method is the standard technique.

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Glass capillary tubes (thin-walled)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform, fine powder.

-

Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently on a hard surface to pack the powder into the sealed bottom, aiming for a compact column of 2-3 mm in height.

-

Measurement:

-

The loaded capillary is placed into the heating block of the melting point apparatus.

-

An initial rapid heating is performed to determine an approximate melting range.

-

A second, fresh sample is prepared. The apparatus is heated rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range. For a pure substance, this range should be narrow (typically < 2 °C).

Aqueous Solubility Determination

The conversion of an amine to its hydrochloride salt is primarily done to increase aqueous solubility. A standard method to quantify this is the shake-flask method.

Objective: To determine the concentration of a saturated solution of this compound in water at a specified temperature.

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask. The excess is necessary to ensure a saturated solution is achieved.

-

Equilibration: The flask is placed in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitated for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to settle. A sample of the supernatant is then carefully removed after centrifugation or filtration to separate the undissolved solid. This step is critical to avoid including any solid particles in the final measurement.

-

Quantification: The concentration of the clear, saturated solution is determined using a suitable analytical method.

-

If the compound has a chromophore, UV-Vis spectrophotometry can be used by creating a calibration curve from standards of known concentrations.

-

Alternatively, High-Performance Liquid Chromatography (HPLC) can provide a more specific and accurate quantification.

-

-

Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.

Caption: Workflow for experimental solubility determination.

References

- 1. scbt.com [scbt.com]

- 2. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 3. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of N-Methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical structure and bonding of N-Methylbenzylamine hydrochloride (C₈H₁₂ClN). The document elucidates the molecule's structural components, the nature of its chemical bonds, and key physicochemical properties. Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are presented to substantiate the structural assignment. Furthermore, detailed experimental protocols for the synthesis and characterization of this compound are provided. This guide is intended to be a valuable resource for researchers and professionals engaged in fields where a thorough understanding of the molecular characteristics of amine hydrochlorides is essential.

Introduction

This compound is the salt form of the secondary amine N-Methylbenzylamine. The formation of a hydrochloride salt is a common strategy in pharmaceutical and chemical research to improve the solubility, stability, and handling of basic amine compounds.[1] This guide delves into the core chemical aspects of this compound, focusing on its structure and the interplay of covalent and ionic bonding that define its properties.

Chemical Structure and Molecular Formula

This compound is comprised of a benzylmethylammonium cation and a chloride anion.[2] The molecular formula is C₈H₁₂ClN, and it has a molecular weight of 157.64 g/mol .[2][3]

The structure consists of a benzyl group (a benzene ring attached to a methylene group, C₆H₅CH₂-), a methyl group (-CH₃), and a protonated amino group (-NH₂⁺-), all bonded to a central nitrogen atom. The positive charge on the nitrogen is balanced by the negative charge of the chloride ion (Cl⁻).

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂ClN | [2][3] |

| Molecular Weight | 157.64 g/mol | [2][3] |

| CAS Number | 13426-94-3 | [2] |

| IUPAC Name | N-methyl-1-phenylmethanamine;hydrochloride | [2] |

| Synonyms | Benzylmethylamine hydrochloride, N-Methylbenzenemethanamine hydrochloride | [3] |

Chemical Bonding

The bonding in this compound is a combination of covalent bonds within the benzylmethylammonium cation and an ionic bond between the cation and the chloride anion.

Covalent Bonding

The benzylmethylammonium cation features a network of covalent bonds:

-

C-C bonds: Within the aromatic benzene ring and between the ring and the methylene group.

-

C-H bonds: In the aromatic ring, the methylene group, and the methyl group.

-

C-N bonds: Between the nitrogen atom and the carbon atoms of the benzyl and methyl groups.

-

N-H bonds: In the protonated amino group.

Due to the lack of publicly available crystal structure data for this compound, the precise experimental bond lengths and angles are not available. However, data from a structurally similar compound, Benzyltriethylammonium chloride, can provide representative values for the benzyl group.[4]

Table 2: Representative Covalent Bond Lengths and Angles (from Benzyltriethylammonium chloride)

| Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference(s) |

| C-C (aromatic) | 1.375 - 1.391 | C-C-C (aromatic) | 119.3 - 120.6 | [4] |

| C-C (alkyl-aryl) | 1.516 | C-C-N | 113.8 | [4] |

| C-N | 1.527 - 1.536 | C-N-C | 110.1 - 113.2 | [4] |

Ionic Bonding

The primary interaction between the benzylmethylammonium cation and the chloride anion is ionic. The positively charged nitrogen atom, resulting from the protonation of the amine group by hydrochloric acid, is electrostatically attracted to the negatively charged chloride ion. This ionic bond is a defining feature of the compound, contributing to its crystalline solid nature and its solubility in polar solvents.

Ionic interaction between the cation and anion.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt leads to characteristic changes in the NMR spectrum. The protons on the nitrogen and the adjacent carbon atoms are particularly affected.

¹³C NMR: The carbon atoms attached to the protonated nitrogen atom experience a downfield shift due to the electron-withdrawing effect of the positive charge.

Table 3: ¹³C NMR Spectral Data of this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference(s) |

| Aromatic CH | 128.9, 129.2, 130.5 | [2] |

| Aromatic quat. C | 131.9 | [2] |

| CH₂ | 51.9 | [2] |

| CH₃ | 33.1 | [2] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows distinct absorption bands that are characteristic of the functional groups present, particularly the ammonium group.

A broad and strong absorption band is typically observed in the region of 2400-3200 cm⁻¹, which is characteristic of the N-H stretching vibrations in the ammonium salt. The C-H stretching vibrations of the aromatic and aliphatic groups appear around 2800-3100 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference(s) |

| N⁺-H stretch | 2400-3200 (broad) | Ammonium salt | [2] |

| C-H stretch (aromatic) | 3000-3100 | Benzene ring | [2] |

| C-H stretch (aliphatic) | 2850-2960 | CH₂ and CH₃ groups | [2] |

| C=C stretch (aromatic) | 1450-1600 | Benzene ring | [2] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the formation of the hydrochloride salt from the free base, N-Methylbenzylamine.

Materials:

-

N-Methylbenzylamine

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolve a known amount of N-Methylbenzylamine in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

While stirring, add a stoichiometric amount of concentrated hydrochloric acid dropwise using a dropping funnel. A white precipitate of this compound will form.[1]

-

After the addition is complete, continue stirring for an additional 30 minutes in the ice bath.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.[5]

-

Dry the product under vacuum to obtain pure this compound.

References

N-Methylbenzylamine Hydrochloride: A Comprehensive Technical Guide

CAS Number: 13426-94-3

This technical guide provides an in-depth overview of N-Methylbenzylamine hydrochloride, a versatile chemical intermediate with significant applications in pharmaceutical synthesis, agrochemicals, and materials science. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is the salt of N-Methylbenzylamine, a secondary amine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. Key properties are summarized below.

Table 1: Physicochemical Properties of N-Methylbenzylamine and its Hydrochloride Salt

| Property | N-Methylbenzylamine | This compound | References |

| CAS Number | 103-67-3 | 13426-94-3 | [1][2] |

| Molecular Formula | C₈H₁₁N | C₈H₁₂ClN | [1][2] |

| Molecular Weight | 121.18 g/mol | 157.64 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | Crystalline solid | [4][5] |

| Boiling Point | 184-189 °C (lit.) | Not available | [4][6] |

| Melting Point | -24 °C | Not available | [7] |

| Density | 0.939 g/mL at 25 °C (lit.) | Not available | [4][6] |

| Refractive Index (n20/D) | 1.522 (lit.) | Not available | [4][6] |

| Solubility in Water | 65 g/L (20 °C) | Soluble | [8][9] |

Table 2: Spectroscopic Data for N-Methylbenzylamine (Free Base)

| Spectrum Type | Key Data | References |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 7.25-7.38 (m, 5H, Ar-H), 3.74 (s, 2H, CH₂), 2.44 (s, 3H, CH₃), 2.20 (s, 1H, NH) | [1] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 140.27, 128.31, 128.11, 126.86 (Ar-C), 56.06 (CH₂), 35.98 (CH₃) | [1] |

Synthesis and Manufacturing

This compound is typically synthesized from its free base, N-Methylbenzylamine. The free base can be prepared through several synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Synthesis of N-Methylbenzylamine via Reductive Amination

This protocol describes the synthesis of N-Methylbenzylamine from benzaldehyde and methylamine, followed by reduction.

Materials:

-

Benzaldehyde

-

Methylamine solution (e.g., 40% in water or as hydrochloride salt)

-

Methanol

-

Sodium borohydride (NaBH₄) or a milder reducing agent like sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid (catalytic amount)

-

Ethyl acetate

-

Saturated potassium carbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde and methylamine in methanol.

-

Add a few drops of acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature.

-

Slowly add the reducing agent (e.g., sodium borohydride) to the reaction mixture.

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Take up the crude residue in ethyl acetate and wash the organic layer with a saturated solution of potassium carbonate.

-

Dry the organic extract with anhydrous magnesium sulfate and filter.

-

Evaporate the solvent to yield N-Methylbenzylamine. The product can be further purified by distillation.[10][11]

Experimental Protocol: Preparation of this compound

This protocol outlines the conversion of the free base to its hydrochloride salt.

Materials:

-

N-Methylbenzylamine

-

Anhydrous ether

-

Hydrogen chloride (gas or in a suitable solvent like ether)

Procedure:

-

Dissolve N-Methylbenzylamine in anhydrous ether in a suitable flask.

-

Bubble hydrogen chloride gas through the stirred solution, or add a solution of HCl in ether dropwise.

-

The hydrochloride salt will precipitate as a colorless crystalline solid.

-

Collect the precipitate by suction filtration, wash with anhydrous ether, and dry under vacuum.[12]

References

- 1. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Methylbenzylamine | 103-67-3 [chemicalbook.com]

- 5. CAS 103-67-3: N-Methylbenzylamine | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. N-Methylbenzylamine Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N-Methylbenzylamine, 97% | Fisher Scientific [fishersci.ca]

- 9. Page loading... [wap.guidechem.com]

- 10. youtube.com [youtube.com]

- 11. gctlc.org [gctlc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of N-Methylbenzylamine Hydrochloride from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-methylbenzylamine hydrochloride, starting from benzylamine. The primary focus is on the Eschweiler-Clarke reaction, a classic and efficient method for the N-methylation of primary amines.

Overview of Synthetic Routes

The conversion of benzylamine to N-methylbenzylamine is a fundamental transformation in organic synthesis. While several methods exist, the most prominent is reductive amination. Direct alkylation with methyl halides is generally avoided due to the high propensity for over-alkylation, leading to the formation of N,N-dimethylbenzylamine and even quaternary ammonium salts, which complicates purification and reduces the yield of the desired secondary amine.

The Eschweiler-Clarke reaction stands out as a superior one-pot method. It utilizes an excess of formic acid and formaldehyde to achieve controlled methylation, reliably stopping at the tertiary amine stage for primary amines, but allowing for the isolation of the secondary amine intermediate.[1][2] This method is advantageous because it is high-yielding, the reagents are inexpensive, and the reaction is irreversible due to the formation of carbon dioxide gas.[1]

Core Synthesis: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a specialized form of reductive amination.[3] In this process, benzylamine is methylated using formaldehyde as the carbon source and formic acid as the reducing agent.[1] The reaction is typically performed in an aqueous solution near boiling temperatures and is known for its high efficiency.[1][3] A key advantage is that it prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate to react further.[1][4]

Reaction Mechanism

The mechanism proceeds through two key stages:

-

Iminium Ion Formation : The primary amine (benzylamine) first attacks the carbonyl carbon of formaldehyde. This is followed by dehydration to form an N-benzylmethaniminium ion.[3][5]

-

Hydride Reduction : Formic acid then acts as a hydride donor. The formate ion transfers a hydride to the electrophilic carbon of the iminium ion, reducing it to the secondary amine (N-methylbenzylamine). This step is driven by the irreversible loss of carbon dioxide.[1][4]

For a primary amine, this process can be repeated to form the tertiary amine. However, by controlling the stoichiometry of the reagents, the reaction can be optimized for the production of the secondary amine.

Reaction Pathway Diagram

Caption: Mechanism of N-methylbenzylamine synthesis via Eschweiler-Clarke reaction.

Experimental Protocols

Protocol 1: Synthesis of N-Methylbenzylamine via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of amines.[5]

-

Reagents:

-

Benzylamine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-95%)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine (1.0 eq).

-

Add formic acid (2.0-2.2 eq) to the flask while stirring. An exothermic reaction will occur as the formate salt is formed.

-

Slowly add a 37% aqueous solution of formaldehyde (1.1-1.2 eq).

-

Heat the reaction mixture to 80-100°C and maintain it under reflux for 8-18 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully make the solution alkaline (pH > 11) by the slow addition of a concentrated NaOH solution. This step should be performed in an ice bath to manage the exothermic neutralization.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).

-

Combine the organic layers and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-methylbenzylamine as an oil.

-

The crude product can be purified by vacuum distillation if necessary.

-

Protocol 2: Preparation of this compound

-

Reagents:

-

N-Methylbenzylamine (free base)

-

Anhydrous Diethyl Ether or Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl) or HCl gas

-

-

Procedure:

-

Dissolve the purified N-methylbenzylamine in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (check with pH paper) and precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

-

Collect the precipitated white solid (this compound) by vacuum filtration.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the product under vacuum to obtain the final this compound salt. A procedure for forming a similar hydrochloride salt is documented in the literature.[6]

-

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis of N-methylbenzylamine HCl.

Quantitative Data

The yield of N-methylation reactions can vary based on the specific conditions and substrates used. The Eschweiler-Clarke reaction is generally high-yielding.

| Method | Reagents | Conditions | Yield | Reference |

| Eschweiler-Clarke | Formaldehyde, Formic Acid | 80°C, 18h | ~98% (for a secondary amine) | [5] |

| Modified Eschweiler-Clarke | Paraformaldehyde, Oxalic Acid | 100-120°C, Solvent-free | Good to Excellent | [3] |

| Reductive Amination | Formaldehyde, NaBH₃CN | Room Temperature | 80-95% | [7] |

| Catalytic N-methylation | Formaldehyde, H₂, CuAlOx catalyst | 120°C, 9h | 89% (for N-methylaniline) | [7] |

Note: Yields can be highly substrate-dependent. The provided data illustrates the general efficiency of these methods.

Alternative Synthetic Approaches

While the Eschweiler-Clarke reaction is robust, other methods for reductive amination can also be employed:

-

Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that can selectively reduce imines in the presence of aldehydes.[1] The reaction can often be performed at room temperature. Borch and Hassid reported an improved method using a formaldehyde-cyanoborohydride system.[7]

-

Catalytic Hydrogenation: The intermediate imine can be reduced using hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is very effective but requires specialized high-pressure equipment.

-

Other Reducing Agents: A variety of other reducing agents have been reported, including sodium borohydride (NaBH₄) with a Lewis acid catalyst like zinc chloride.[7]

These alternatives may be preferable when dealing with substrates that are sensitive to the high temperatures or acidic conditions of the traditional Eschweiler-Clarke reaction.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 3. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. prepchem.com [prepchem.com]

- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Methylbenzylamine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Methylbenzylamine hydrochloride, a compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of experimentally-derived spectra for the hydrochloride salt, this document presents a detailed analysis based on the data for the free base, N-Methylbenzylamine, and predicts the spectral changes upon protonation.

Chemical Structure and Properties

This compound is the salt formed from the reaction of the secondary amine N-Methylbenzylamine with hydrochloric acid.

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₂ClN

-

Molecular Weight: 157.64 g/mol [1]

-

CAS Number: 13426-94-3

Spectroscopic Data

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The NMR and IR data are primarily based on the free base, with annotations on the expected shifts for the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The protonation of the nitrogen atom in N-Methylbenzylamine to form the hydrochloride salt is expected to cause significant downfield shifts (to higher ppm values) for the protons and carbons near the ammonium center due to the deshielding effect of the positive charge.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) (Free Base in CDCl₃) | Predicted Chemical Shift (δ, ppm) (Hydrochloride in D₂O or DMSO-d₆) | Multiplicity | Integration | Assignment |

| ~7.20 - 7.40 | ~7.30 - 7.60 | Multiplet | 5H | Aromatic (C₆H₅) |

| ~3.70 | ~4.0 - 4.2 | Singlet | 2H | Benzylic (CH₂) |

| ~2.45 | ~2.6 - 2.8 | Singlet | 3H | Methyl (CH₃) |

| ~1.5 (broad) | ~9.0 - 10.0 (broad) | Singlet | 1H | Amine (NH) / Ammonium (N⁺H₂) |

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) (Free Base in CDCl₃) | Predicted Chemical Shift (δ, ppm) (Hydrochloride in D₂O or DMSO-d₆) | Assignment |

| ~140 | ~135 | Quaternary Aromatic (C) |

| ~128.5 | ~129 | Aromatic (CH) |

| ~128.2 | ~129 | Aromatic (CH) |

| ~127.0 | ~128 | Aromatic (CH) |

| ~56.3 | ~54 | Benzylic (CH₂) |

| ~36.2 | ~34 | Methyl (CH₃) |

Note: Data for the free base is sourced from publicly available spectral databases. Predicted shifts for the hydrochloride are based on the expected electronic effects of protonation.

Infrared (IR) Spectroscopy

In the IR spectrum, the most significant change upon formation of the hydrochloride salt is the appearance of a broad absorption band corresponding to the N⁺-H stretching vibrations of the ammonium group, typically in the range of 2400-3000 cm⁻¹. The N-H bending vibration will also be shifted.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) (Free Base, neat) | Predicted Wavenumber (cm⁻¹) (Hydrochloride, KBr pellet) | Assignment |

| 3300-3500 (weak, broad) | N/A | N-H Stretch |

| N/A | 2400-3000 (strong, broad) | N⁺-H Stretch (Ammonium) |

| 3000-3100 | 3000-3100 | Aromatic C-H Stretch |

| 2800-3000 | 2800-3000 | Aliphatic C-H Stretch |

| ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 | Aromatic C=C Bending |

| N/A | ~1580 | N⁺-H Bending |

| ~735, ~695 | ~735, ~695 | C-H Out-of-plane Bending (monosubstituted benzene) |

Note: Data for the free base is sourced from publicly available spectral databases. Predicted absorptions for the hydrochloride are based on the characteristic vibrations of ammonium salts.

Mass Spectrometry (MS)

Mass spectrometry of this compound, particularly with soft ionization techniques like Electrospray Ionization (ESI), will primarily show the mass of the protonated molecule (the cation). The base peak in the mass spectrum of N-Methylbenzylamine is often observed at m/z 91, corresponding to the stable tropylium cation formed by benzylic cleavage.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 122.1 | Moderate | [M+H]⁺ (protonated molecule) |

| 121.1 | Moderate | [M]⁺ (molecular ion of the free base) |

| 91.1 | High | [C₇H₇]⁺ (tropylium cation) |

| 44.1 | Moderate | [C₂H₆N]⁺ |

Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra of the free base.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as acidic protons may exchange with D₂O. DMSO-d₆ is often preferred for observing N-H protons. Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or a suitable reference for aqueous solutions.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled experiment.

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet press.

-

Apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet. It is important to note that ion exchange can sometimes occur between hydrochloride salts and KBr, potentially altering the spectrum. Using Potassium Chloride (KCl) as the matrix can mitigate this issue.[2][3]

-

-

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically co-added.

-

A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation:

-

Direct Infusion (ESI): Prepare a dilute solution of this compound (1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

GC-MS (for the free base): Dissolve the sample in a volatile organic solvent. Note that the hydrochloride salt is not volatile and may require conversion to the free base prior to GC-MS analysis.

-

-

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

The analysis will detect the protonated molecule [M+H]⁺, where M is the free base.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Crystal Structure Analysis of N-Methylbenzylamine Hydrochloride: A Guide to Unavailable Data

Despite a comprehensive search of chemical and crystallographic databases, a complete, publicly available crystal structure analysis for N-Methylbenzylamine hydrochloride could not be located. This technical guide outlines the standard methodologies and data presentation formats that would be included in such an analysis, serving as a template for researchers should the data become available.

This compound (C₈H₁₂ClN) is the salt form of N-Methylbenzylamine, a secondary amine used in organic synthesis. The determination of its crystal structure through single-crystal X-ray diffraction would provide invaluable information for researchers, scientists, and drug development professionals by precisely defining the three-dimensional arrangement of its atoms, molecular geometry, and intermolecular interactions. This data is crucial for understanding its physical and chemical properties, predicting its behavior, and for use in computational modeling and drug design.

Hypothetical Crystallographic Data

Were the crystal structure data available, it would be presented in a clear, tabular format to allow for easy interpretation and comparison. The tables below represent the typical quantitative data obtained from a single-crystal X-ray diffraction experiment.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Chemical Formula | C₈H₁₂ClN |

| Formula Weight | 157.64 g/mol |

| Crystal System | Not Available |

| Space Group | Not Available |

| Unit Cell Dimensions | |

| a (Å) | Not Available |

| b (Å) | Not Available |

| c (Å) | Not Available |

| α (°) | Not Available |

| β (°) | Not Available |

| γ (°) | Not Available |

| Volume (ų) | Not Available |

| Z (molecules/unit cell) | Not Available |

| Calculated Density (g/cm³) | Not Available |

| Absorption Coefficient (mm⁻¹) | Not Available |

| F(000) | Not Available |

| Crystal Size (mm³) | Not Available |

| Radiation (λ, Å) | Not Available |

| Temperature (K) | Not Available |

| Theta range for data collection (°) | Not Available |

| Reflections collected | Not Available |

| Independent reflections | Not Available |

| R(int) | Not Available |

| Goodness-of-fit on F² | Not Available |

| Final R indices [I > 2σ(I)] | Not Available |

| R indices (all data) | Not Available |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C-N | Not Available |

| C-C (benzyl ring avg.) | Not Available |

| N-H...Cl | Not Available |

| C-N-C | Not Available |

| Torsion Angle (e.g., C-C-N-C) | Not Available |

Standard Experimental Protocols

The following sections describe the standard methodologies that would be employed to obtain the data for a crystal structure analysis.

Synthesis and Crystallization

-

Synthesis of this compound: N-Methylbenzylamine would be dissolved in a suitable solvent, such as diethyl ether or isopropanol. An equimolar amount of hydrochloric acid (typically as a solution in a compatible solvent) would be added dropwise with stirring. The resulting precipitate of this compound would be collected by filtration, washed with the solvent, and dried.

-

Crystallization for X-ray Diffraction: High-quality single crystals suitable for X-ray diffraction are typically grown using slow evaporation, slow cooling of a saturated solution, or vapor diffusion techniques. A variety of solvents and solvent systems (e.g., ethanol, methanol, water, or mixtures) would be screened to find the optimal conditions for growing well-defined, single crystals of appropriate size.

X-ray Data Collection and Structure Determination

-

Data Collection: A selected single crystal would be mounted on a goniometer head of a diffractometer. The crystal would be cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) would be directed at the crystal. As the crystal is rotated, a detector would collect the diffraction pattern, measuring the intensities and positions of the diffracted X-ray beams.

-

Structure Solution and Refinement: The collected diffraction data would be processed to determine the unit cell parameters and space group. The crystal structure would then be solved using direct methods or Patterson methods to find the initial positions of the atoms. The atomic positions and their displacement parameters would be refined using full-matrix least-squares on F² to achieve the best possible fit between the observed and calculated diffraction data.

Visualizing the Experimental Workflow

A logical workflow is essential for systematic crystal structure analysis. The following diagram illustrates the typical process from material synthesis to the final structural determination.

Caption: Experimental workflow for crystal structure analysis.

Navigating the Solubility Landscape of N-Methylbenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, presents a solubility profile critical to its application in drug development and organic synthesis. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in organic solvents. Due to a notable lack of specific quantitative data in publicly available literature, this document outlines a detailed experimental protocol for determining solubility, equipping researchers with the methodology to generate precise data for their specific applications. Furthermore, a logical workflow for solubility determination is presented visually using a Graphviz diagram, offering a clear and actionable path for laboratory investigation.

Introduction

The hydrochloride salt of N-Methylbenzylamine is frequently utilized to improve the handling and stability of the parent amine. Its solubility in various organic solvents is a fundamental parameter that influences reaction kinetics, purification strategies, and formulation development. An understanding of this property is paramount for process optimization and ensuring reproducibility in research and manufacturing. This guide addresses the current information gap by providing both the available qualitative data and a robust framework for its experimental determination.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant scarcity of specific quantitative solubility data for this compound in common organic solvents. While the free base, N-Methylbenzylamine, is known to be soluble in many organic solvents, the conversion to its hydrochloride salt drastically alters its physicochemical properties, including solubility. The ionic nature of the hydrochloride salt generally leads to higher solubility in polar solvents and lower solubility in nonpolar solvents.

The following table summarizes the available qualitative solubility information and serves as a template for recording experimentally determined quantitative data.

| Solvent | Chemical Formula | Polarity Index | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Methanol | CH₃OH | 5.1 | Likely Soluble | Data not available |

| Ethanol | C₂H₅OH | 4.3 | Likely Soluble | Data not available |

| Isopropanol | C₃H₈O | 3.9 | Likely Soluble | Data not available |

| Acetone | C₃H₆O | 5.1 | Sparingly Soluble to Insoluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Likely Insoluble | Data not available |

| Dichloromethane | CH₂Cl₂ | 3.1 | Likely Insoluble | Data not available |

| Toluene | C₇H₈ | 2.4 | Likely Insoluble | Data not available |

| Hexane | C₆H₁₄ | 0.1 | Likely Insoluble | Data not available |

Experimental Protocol for Solubility Determination

To empower researchers to fill the existing data gaps, the following detailed experimental protocol for determining the solubility of this compound is provided. This method is based on the isothermal equilibrium technique.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with airtight caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solids.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent.

-

-

Chromatographic or Spectroscopic Analysis (Preferred Method):

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Data Reporting:

-

Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the precision and accuracy of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in organic solvents is currently lacking, this guide provides the necessary tools for researchers to overcome this challenge. The detailed experimental protocol and the visualized workflow offer a clear and structured approach to generating reliable and accurate solubility data. Such data is invaluable for the effective design, optimization, and control of chemical processes involving this important pharmaceutical intermediate. It is anticipated that by following these guidelines, the scientific community can contribute to building a more complete understanding of the solubility profile of this compound.

An In-depth Technical Guide on the Roles and Mechanisms of N-Methylbenzylamine Hydrochloride in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

N-Methylbenzylamine and its hydrochloride salt are versatile compounds in organic synthesis. While not typically employed as a direct catalyst, N-methylbenzylamine plays crucial roles as a reagent, a chiral auxiliary, and a precursor to more complex catalysts. This technical guide elucidates the fundamental mechanisms through which N-methylbenzylamine and its hydrochloride salt influence organic reactions, with a focus on applications relevant to pharmaceutical and fine chemical synthesis.

Role in Iminium and Enamine Catalysis

Secondary amines, such as N-methylbenzylamine, are fundamental to organocatalytic reactions that proceed via iminium and enamine intermediates. The hydrochloride salt can serve as a convenient source of both the amine and a Brønsted acid co-catalyst, which is often required to facilitate the catalytic cycle.

The general mechanism involves the reaction of a carbonyl compound with a secondary amine to form a nucleophilic enamine or an electrophilic iminium ion. The formation of the iminium ion from an α,β-unsaturated aldehyde, for instance, lowers the LUMO of the conjugated system, activating it towards nucleophilic attack. Conversely, the formation of an enamine from a saturated aldehyde or ketone increases the HOMO, turning the α-carbon into a potent nucleophile.

Caption: General activation modes in secondary amine catalysis.

N-Methylbenzylamine as a Chiral Auxiliary

Chiral amines derived from N-methylbenzylamine, such as (R)- or (S)-α-methylbenzylamine, are widely used as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

The mechanism of stereocontrol relies on the formation of diastereomeric intermediates that have different energies and reactivities. The chiral auxiliary provides a sterically biased environment, forcing the reaction to proceed from a less hindered face, thus leading to the preferential formation of one diastereomer.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

This protocol describes a general procedure for the asymmetric alkylation of a ketone using a chiral N-methylbenzylamine derivative as a chiral auxiliary.

-

Formation of the Chiral Enamine: To a solution of the ketone (1.0 eq) in toluene (0.5 M) is added (R)-α-methylbenzylamine (1.2 eq) and p-toluenesulfonic acid (0.05 eq). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

Diastereoselective Alkylation: The crude chiral enamine is dissolved in dry THF (0.5 M) and cooled to -78 °C under an argon atmosphere. An alkyl halide (1.1 eq) is added dropwise, and the reaction is stirred at this temperature for 4-6 hours.

-

Hydrolysis and Cleavage: The reaction is quenched with a saturated aqueous solution of NH4Cl and warmed to room temperature. The iminium ion intermediate is hydrolyzed by stirring with 2 M HCl for 2 hours.

-

Workup and Purification: The aqueous layer is extracted with diethyl ether. The organic layers are combined, washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash column chromatography to yield the enantiomerically enriched alkylated ketone. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

Role in Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. N-methylbenzylamine is frequently used as the amine component to introduce a methylbenzylamino group. The benzyl group can subsequently be removed by hydrogenolysis, making this a valuable method for the synthesis of N-methylated amines.

The reaction is typically carried out in one pot, where the formation of the C=N bond and its reduction occur concurrently or sequentially. A variety of reducing agents can be employed, with sodium borohydride and its derivatives being common choices.

Caption: Simplified mechanism of reductive amination.

This protocol describes the synthesis of N-methyl-1-phenylethanamine from acetophenone and N-methylbenzylamine via reductive amination.

-

Reaction Setup: A solution of acetophenone (1.20 g, 10 mmol) and N-methylbenzylamine (1.21 g, 10 mmol) in methanol (30 mL) is prepared in a round-bottom flask.

-

Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (0.45 g, 12 mmol) is added portion-wise over 15 minutes, and the reaction mixture is stirred at room temperature for 12 hours.

-

Workup: The reaction is quenched by the slow addition of 1 M HCl until the pH is acidic. The methanol is removed under reduced pressure. The aqueous residue is washed with diethyl ether to remove unreacted starting materials.

-

Isolation: The aqueous layer is basified with 2 M NaOH to pH > 12 and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to afford the crude product.

-

Purification: The product is purified by distillation under reduced pressure or by flash column chromatography on silica gel.

Quantitative Data

The efficiency of reactions involving N-methylbenzylamine and its derivatives is highly dependent on the specific substrate, reaction conditions, and the nature of the chiral auxiliary or catalyst employed. The following table provides representative data for the types of transformations discussed.

| Reaction Type | Carbonyl Substrate | Amine/Auxiliary | Product | Yield (%) | ee (%) / d.r. |

| Reductive Amination | Cyclohexanone | N-Methylbenzylamine | N-Cyclohexyl-N-methylbenzylamine | 85-95 | N/A |

| Asymmetric Alkylation | Propiophenone | (R)-α-Methylbenzylamine | (R)-2-Methyl-1,3-diphenylpropan-1-one | 70-85 | >95:5 d.r. |

| Michael Addition | Cyclopentenone | Proline-derived secondary amine | 3-(1-Oxo-2-propyl)cyclopentan-1-one | 80-90 | >90% ee |

Note: Data are representative and compiled from various sources in the literature. Actual results may vary.

Conclusion

N-Methylbenzylamine hydrochloride serves as a versatile and valuable reagent in modern organic synthesis. While its direct catalytic applications are limited, its role in forming key reactive intermediates such as iminium ions and enamines is fundamental to a broad range of organocatalytic transformations. Furthermore, its chiral derivatives are highly effective as chiral auxiliaries for the synthesis of enantiomerically enriched compounds. A thorough understanding of the mechanisms by which N-methylbenzylamine and its derivatives participate in these reactions is essential for the rational design of synthetic routes in drug discovery and development.

Theoretical Insights into the Reactivity of N-Methylbenzylamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine (NMBA) and its hydrochloride salt are prevalent structural motifs in medicinal chemistry and organic synthesis. Understanding the theoretical underpinnings of their reactivity is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of action or degradation. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of N-Methylbenzylamine hydrochloride. While direct computational studies on this specific salt are limited, this document synthesizes findings from related systems and experimental data to construct a comprehensive theoretical framework. Key areas of discussion include the impact of protonation on nucleophilicity, frontier molecular orbital analysis, and theoretical investigations of relevant reaction mechanisms such as nucleophilic substitution and N-nitrosation.

Introduction: Physicochemical Properties and Theoretical Context

This compound is the salt formed from the reaction of the secondary amine N-Methylbenzylamine with hydrochloric acid. The protonation of the nitrogen atom significantly influences the molecule's electronic structure and, consequently, its reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClN | [1] |

| Molecular Weight | 157.64 g/mol | [1] |

| CAS Number | 13426-94-3 | [1] |

| pKa (of conjugate acid) | 9.7 (for N-Methylbenzylamine) | [2] |

The high pKa of the parent amine indicates that at physiological pH, it will exist predominantly in its protonated, hydrochloride form. This has profound implications for its reactivity, as the lone pair of electrons on the nitrogen atom, responsible for its nucleophilicity, is engaged in a bond with a proton.

Theoretical Framework for Reactivity

The Effect of Protonation on Nucleophilicity

The primary determinant of N-Methylbenzylamine's reactivity in many organic reactions is the nucleophilicity of the nitrogen atom. In the hydrochloride salt, the nitrogen's lone pair is unavailable for donation, rendering the molecule essentially non-nucleophilic. Any reaction requiring the nucleophilic character of the amine must first involve a deprotonation step to regenerate the free base, N-Methylbenzylamine.

This equilibrium is critical in understanding the kinetics of reactions involving this compound. The concentration of the reactive free amine is dependent on the pKa of the amine and the pH of the medium.

Frontier Molecular Orbital (FMO) Theory Perspective

While no specific FMO calculations for this compound were found in the literature, we can infer its electronic properties. The Highest Occupied Molecular Orbital (HOMO) of the free amine, N-Methylbenzylamine, would be centered on the nitrogen lone pair, indicating its susceptibility to attack by electrophiles. Upon protonation, the HOMO energy is significantly lowered, and its character would shift away from the N-H bond, drastically reducing its ability to participate in nucleophilic reactions. The Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the aromatic ring and the benzylic position, suggesting that these sites are susceptible to nucleophilic attack under certain conditions, although this is less common for this molecule.

Theoretical Studies of Key Reaction Types

Direct theoretical and computational studies on this compound are scarce. Therefore, this section draws upon theoretical investigations of closely related molecules and reaction types to provide insights into its potential reactivity.

Nucleophilic Substitution Reactions

A study combining experimental and quantum mechanical approaches investigated the nucleophilic substitution of benzyl bromides with benzylamine, a primary amine analogue of NMBA.[3] This work provides a valuable model for understanding the potential role of N-Methylbenzylamine (as the free base) in similar reactions.

Computational Protocol for Nucleophilic Substitution Analysis (based on analogous systems):

A typical computational approach to studying the nucleophilic substitution reaction between an amine and an alkyl halide would involve the following steps:

-

Geometry Optimization: The ground state geometries of the reactants (N-Methylbenzylamine and the electrophile), the transition state, and the products are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G*.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that the reactants and products are true minima (no imaginary frequencies) and that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

-

Transition State Search: A transition state search algorithm, such as the Berny algorithm, is used to locate the saddle point on the potential energy surface connecting the reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the correct reactants and products.

-

Energy Calculations: Single-point energy calculations at a higher level of theory or with a larger basis set can be performed on the optimized geometries to obtain more accurate reaction and activation energies.

The following diagram illustrates the logical workflow for such a computational study.

N-Nitrosation of Secondary Amines

N-Methylbenzylamine is susceptible to spontaneous nitrosation, a reaction that is enhanced under acidic conditions. A recent computational study on the N-nitrosation of various secondary amines provides a theoretical framework for understanding this reaction.[4]

The study utilized DFT calculations to investigate the reaction mechanism and activation energies for the N-nitrosation of a range of secondary amines with different nitrosating agents. The findings indicated that the reaction with asym-N₂O₃ is generally favorable.

Key Theoretical Findings from Analogous Systems:

-

Activation Energies: The activation energies for the N-nitrosation of secondary amines are generally low, suggesting that the reaction is likely to occur if the reactants are present.

-

Steric and Electronic Effects: Both steric hindrance around the nitrogen atom and the electronic nature of the substituents influence the activation energy. Electron-withdrawing groups tend to increase the activation energy.

-

Role of pKa: While the free amine is the reactive species, acidic conditions are necessary to generate the nitrosating agent. The concentration of the free amine is governed by its pKa, creating a complex pH-dependent reactivity profile.

The following table summarizes calculated activation energies for the N-nitrosation of selected secondary amines with asym-N₂O₃, which can serve as a proxy for estimating the reactivity of N-Methylbenzylamine.

| Amine | Activation Energy (kcal/mol) | Source |

| N-methylaniline | 10.34 | [5][4] |

| 4-methoxy-N-methylaniline | 7.15 | [4] |

The following diagram illustrates a plausible signaling pathway for the acid-catalyzed N-nitrosation of a secondary amine like N-Methylbenzylamine.

N-Debenzylation Reactions

The cleavage of the N-benzyl group is a common transformation in synthetic chemistry. While often achieved through experimental methods like hydrogenolysis, theoretical studies on related systems can shed light on the mechanism. For instance, studies on the debenzylation of tertiary benzylamines with reagents like ethyl chloroformate provide a basis for understanding the electronic demands of this reaction.[6] A theoretical investigation of N-debenzylation would likely focus on the stability of intermediates and the transition states involved in the cleavage of the C-N bond.

Conclusion

The theoretical study of this compound reactivity is an area that warrants further investigation through dedicated computational studies. However, by drawing parallels with related molecules and reactions for which theoretical data is available, a robust understanding of its reactivity can be formulated. The protonated state of the nitrogen atom is the key determinant of its reactivity, necessitating a deprotonation event for it to act as a nucleophile. The susceptibility of the free amine to reactions like nucleophilic substitution and N-nitrosation can be rationalized through theoretical models. Future computational work should focus on explicitly modeling the hydrochloride salt in various solvent environments to provide a more quantitative picture of its reaction kinetics and thermodynamics.

References

- 1. Methylbenzylamine hydrochloride | C8H12ClN | CID 9855548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound N-Methylbenzylamine (FDB012647) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Discovery and History of N-Methylbenzylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylbenzylamine hydrochloride, a secondary amine salt, has a history intertwined with the foundational development of amine chemistry in the 19th century. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in historical records, its preparation follows established synthetic routes for secondary amines, such as the Leuckart-Wallach reaction and reductive amination, which were developed during that era. This technical guide provides a comprehensive overview of the historical context, key synthetic methodologies, physicochemical properties, and analytical characterization of this compound. It also explores its known biological activities, primarily its role as a monoamine oxidase (MAO) inhibitor, and presents detailed experimental protocols for its synthesis and analysis.

Historical Context and Discovery

The study of amines gained significant momentum in the mid-19th century through the pioneering work of chemists like August Wilhelm von Hofmann, who laid the groundwork for their classification and understanding. The development of synthetic methods for amines was a crucial step in the advancement of organic chemistry. One of the earliest and most relevant methods for the synthesis of amines is the Leuckart reaction, discovered by Rudolf Leuckart in 1885.[1] This reaction, which involves the reductive amination of aldehydes or ketones, provided a pathway to primary, secondary, and tertiary amines.

While the exact date and a specific individual credited with the first synthesis of this compound are not explicitly documented in readily available historical literature, its synthesis is a straightforward application of well-established reactions from that period. The Leuckart-Wallach reaction, a modification of the Leuckart reaction, is a prominent method for its preparation. It is plausible that N-Methylbenzylamine was first synthesized as part of broader investigations into the scope and application of these early amine synthesis methods.

Physicochemical Properties

This compound is the salt form of the organic base N-Methylbenzylamine. Its properties are crucial for its handling, storage, and application in research and development.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ClN | [PubChem CID: 9855548] |

| Molecular Weight | 157.64 g/mol | [PubChem CID: 9855548] |

| Appearance | White solid | [Generic knowledge] |

| Melting Point | 177-179 °C | [Various chemical suppliers] |

| Boiling Point (of free base) | 184-185 °C at 760 mmHg | [Various chemical suppliers] |

| Solubility | Soluble in water and ethanol | [Generic knowledge] |

| pKa (of conjugate acid) | ~9.5 | [Estimated from similar compounds] |

Synthesis of this compound

Two primary methods for the synthesis of N-Methylbenzylamine are the Leuckart-Wallach reaction and reductive amination. The resulting free base is then treated with hydrochloric acid to form the hydrochloride salt.

Leuckart-Wallach Reaction

This method involves the reaction of benzaldehyde with N-methylformamide or a mixture of methylamine and formic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of benzaldehyde (1 equivalent) and N-methylformamide (2-3 equivalents) is prepared.

-

Heating: The mixture is heated to 160-180 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is hydrolyzed by adding a strong acid, such as concentrated hydrochloric acid, and heating the mixture to reflux for several hours to hydrolyze the intermediate formamide.

-

Work-up: The acidic solution is cooled and made alkaline with a strong base, such as sodium hydroxide, to liberate the free N-Methylbenzylamine.

-

Extraction: The free base is extracted with an organic solvent like diethyl ether or dichloromethane.

-

Purification of the Free Base: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude N-Methylbenzylamine can be purified by vacuum distillation.

-

Salt Formation: The purified N-Methylbenzylamine is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

Isolation: The precipitated this compound is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

References

Methodological & Application

Application Notes: N-Methylbenzylamine Hydrochloride in Reductive Amination Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of a vast array of bioactive molecules, where secondary and tertiary amines are common structural motifs. N-Methylbenzylamine and its derivatives are key building blocks in the synthesis of numerous pharmaceuticals, often introduced via reductive amination. This document provides detailed application notes and experimental protocols for the synthesis of N-Methylbenzylamine hydrochloride and related compounds using various reductive amination strategies. Furthermore, it explores the biological significance of N-benzylamine derivatives as inhibitors of monoamine oxidase B (MAO-B), a key enzyme in the dopamine signaling pathway.

Data Presentation: Comparative Analysis of Reductive Amination Protocols

The choice of reducing agent and reaction conditions significantly impacts the yield and purity of the desired amine. Below is a comparative summary of different protocols for the synthesis of this compound and its derivatives.

| Entry | Aldehyde/Ketone | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |

| 1 | Benzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | 8 | >99 | [1] |

| 2 | 3-Nitrobenzaldehyde | Methylamine | Sodium Borohydride | Not Specified | Not Specified | Not Specified | 87 | [2] |

| 3 | Benzaldehyde | Aniline | Sodium Borohydride / DOWEX®50WX8 | THF | Room Temp | 0.33 | 91 (N-benzylaniline) | [3] |

| 4 | 4-Fluorobenzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | Not Specified | 93 | [1] |

| 5 | 3-Methoxybenzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | Not Specified | >99 | [1] |

| 6 | 2-Chlorobenzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | Not Specified | 82 | [1] |

| 7 | 3,5-Dimethoxybenzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | Not Specified | 97 | [1] |

| 8 | 2-Nitrobenzaldehyde | N-Boc-N-methylamine | Me₂SiHCl | Acetonitrile | 25 | Not Specified | 82 | [1] |

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound via Reductive Amination with Me₂SiHCl

This protocol describes a highly efficient, one-pot synthesis of secondary N-methylamines, which are isolated as their hydrochloride salts.[1]

Materials:

-

Aldehyde (e.g., Benzaldehyde, 0.50 mmol)

-

N-Boc-N-methylamine (0.75 mmol)

-

Chlorodimethylsilane (Me₂SiHCl, 1.5 mmol)

-

Acetonitrile (1.0 mL)

-

Methanol (5.0 mmol)

-

Diethyl ether

-

Hexane

-

Chloroform

-

Nitrogen balloon

-

10 mL 1-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Oil bath

Procedure:

-

To a 10 mL 1-neck round-bottom flask equipped with a nitrogen balloon, add a solution of the aldehyde (0.50 mmol) and N-Boc-N-methylamine (0.75 mmol) in acetonitrile (1.0 mL).

-

Add chlorodimethylsilane (1.5 mmol) to the reaction mixture at room temperature.

-